(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, characterized by a hydrazinylidene moiety and a thiazolyl substituent. Its structure includes:
- A 2-chlorophenyl group on the hydrazinylidene chain, which introduces electron-withdrawing effects.
- A 4-(4-methylphenyl)thiazole substituent at position 2, contributing aromaticity and steric bulk.
- A Z-configuration at the C4 position, critical for planar molecular geometry and π-π stacking interactions.
Properties
Molecular Formula |
C20H16ClN5OS |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16ClN5OS/c1-12-7-9-14(10-8-12)17-11-28-20(22-17)26-19(27)18(13(2)25-26)24-23-16-6-4-3-5-15(16)21/h3-11,25H,1-2H3 |
InChI Key |
SSBNWBGPCIWLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorophenylhydrazine with an appropriate thiazole derivative under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized with a pyrazolone derivative in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Study Findings : A disk diffusion method was employed to evaluate its effectiveness against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations .
Anticancer Potential
Research has also explored the anticancer properties of this compound:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties:
- Research Insights : In animal models, administration of this compound resulted in a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases .
Applications in Agriculture
This compound may also have applications in agricultural sciences:
Pesticidal Activity
Preliminary studies suggest that it possesses pesticidal properties:
- Insecticidal Activity : Field trials have indicated that formulations containing this compound can effectively control pest populations without adversely affecting beneficial insects .
Plant Growth Regulation
Research indicates potential as a plant growth regulator:
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
(a) Chlorophenyl vs. Nitrophenyl Hydrazinylidene Derivatives
- Compound from : Features a 3-chlorophenyl group and a 2,4-dinitrophenyl hydrazine substituent. In contrast, the target compound’s 2-chlorophenyl group offers moderate electronic effects, balancing stability and interaction with biological targets.
(b) Thiazolyl vs. Triazolyl and Quinolinylidene Substituents
- Triazolyl Analogs (): Replace the thiazole with a triazole ring. However, the thiazole’s sulfur atom in the target compound may enhance lipophilicity and membrane permeability .
- Quinolinylidene Derivative (): Incorporates a fused aromatic system. The extended π-system increases molecular planarity, favoring intercalation with DNA or proteins.
Fluorinated Analogs: Enhanced Pharmacokinetics
Polyfluoroalkyl-substituted pyrazol-3-ones () demonstrate:
- Increased Metabolic Stability : Fluorine atoms resist oxidative degradation, prolonging half-life.
- Higher Lipophilicity : Compounds like (4Z)-5-(heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) exhibit logP values >3, favoring blood-brain barrier penetration.
- Melting Points: Fluorinated derivatives (e.g., 7b: 132–133°C; 8a: 175–176°C) generally have higher melting points than non-fluorinated analogs, suggesting stronger crystal packing .
Electronic and Steric Modifications
(a) Methoxy vs. Methyl Substituents
- 4-Methoxybenzylidene Analogs () : The methoxy group donates electrons via resonance, altering the electron density of the pyrazolone core. This may reduce electrophilicity compared to the target compound’s chlorophenyl group .
(b) Hydrogen-Bonding Capability
- Hydroxy-Substituted Derivatives (): The 5-hydroxy group in (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one enables hydrogen bonding, improving aqueous solubility. The target compound lacks this feature, relying on thiazole sulfur for hydrophobic interactions .
Structural and Crystallographic Insights
- Isostructural Crystallization () : Analogs with fluorophenyl groups crystallize in triclinic $ P\overline{1} $ symmetry, with two independent molecules per asymmetric unit. Similar planar conformations suggest shared packing behaviors with the target compound .
- Software Tools : Structural analyses of analogs rely on SHELX () and WinGX (), ensuring accurate refinement of Z-configurations and torsional angles .
Data Tables
Table 1: Comparison of Key Pyrazol-3-one Derivatives
Biological Activity
The compound (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C20H16ClN5OS
- Molecular Weight : 425.89 g/mol
- IUPAC Name : (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
The compound features a thiazole ring, a pyrazolone core, and a chlorophenyl group, which contribute to its diverse reactivity and potential biological activity.
Antimicrobial Activity
Research has indicated that derivatives of hydrazone compounds exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Weak inhibition |
In a study evaluating similar compounds, it was found that certain derivatives displayed promising antibacterial activity, suggesting that modifications to the hydrazone structure can enhance efficacy against specific pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Some derivatives exhibited IC50 values ranging from 10 µM to 30 µM against the MCF-7 cell line, indicating moderate cytotoxicity.
A study highlighted that the presence of the thiazole moiety significantly enhances the anticancer activity of hydrazone derivatives by promoting apoptosis in cancer cells through the inhibition of specific signaling pathways .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of (4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Membrane Disruption : It can interact with microbial membranes, leading to cell lysis.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
Study 1: Antimicrobial Evaluation
In a comparative study of hydrazone derivatives, it was found that modifications in substituents could lead to enhanced antimicrobial activity against Gram-positive bacteria. The compound exhibited a significant reduction in bacterial growth at concentrations above 50 µM .
Study 2: Anticancer Screening
A series of pyrazolone derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with thiazole rings showed higher cytotoxicity compared to those without. The mechanism was attributed to increased interaction with cellular targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
